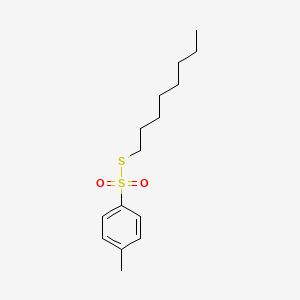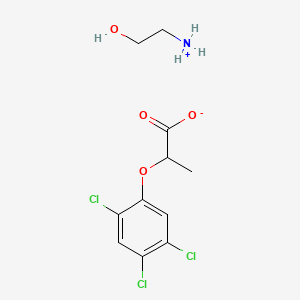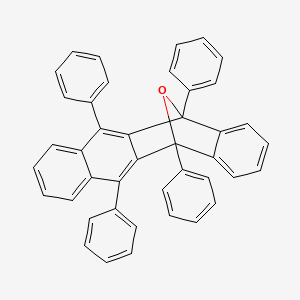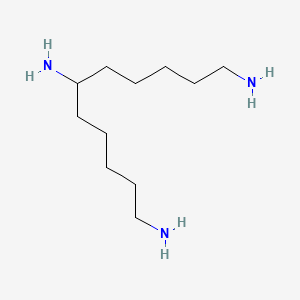![molecular formula C10H11F3O B15345290 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)
1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms and a methyloxyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 4-[(2-methylpropan-2-yl)oxy]benzene using elemental fluorine under controlled conditions.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a trifluoromethyl group.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Processes: Continuous flow processes can also be used to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms, although this is less common.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may use strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Reduced fluorinated compounds with fewer fluorine atoms.
Substitution Products: A wide range of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the design of new drugs with improved properties.
Industry: It is used in the production of materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism by which 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-propanol: A related compound with a trifluoromethyl group on a propanol structure.
2-Trifluoromethyl-2-propanol: Another fluorinated alcohol with similar properties.
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness: 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is unique due to its specific arrangement of fluorine atoms and the methyloxyl group, which confer distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11F3O |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1,2,3-trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H11F3O/c1-10(2,3)14-7-5-4-6(11)8(12)9(7)13/h4-5H,1-3H3 |
InChI-Schlüssel |
ODFCMFNQSWQFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=C(C=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



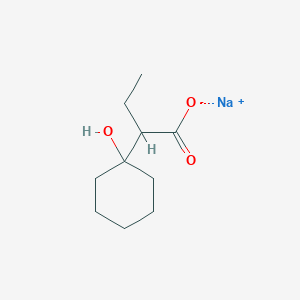
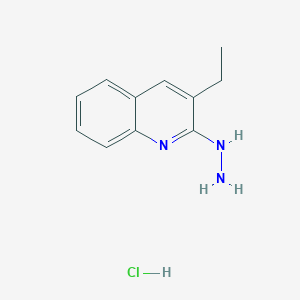
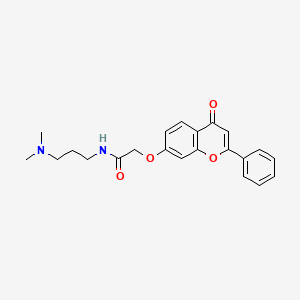
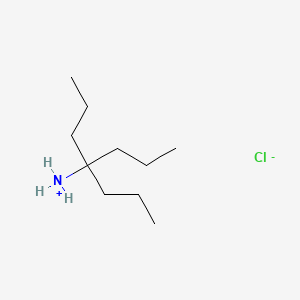
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
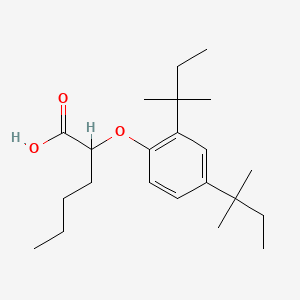
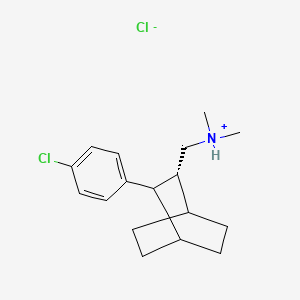
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
